

Spectroscopic Profile of Cycloocta-2,7-dien-1-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cycloocta-2,7-dien-1-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cycloocta-2,7-dien-1-one** (CAS No: 1073-76-3), a key intermediate in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside available Mass Spectrometry (MS) information. Furthermore, it outlines standardized experimental protocols for obtaining such spectra, ensuring reproducibility and accuracy in research and development settings.

Data Presentation

The following tables summarize the key spectroscopic data for **Cycloocta-2,7-dien-1-one**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
H-2, H-8	6.5 - 7.5	Multiplet
H-3, H-7	5.8 - 6.5	Multiplet
H-4, H-6	2.3 - 2.8	Multiplet
H-5	1.8 - 2.2	Multiplet

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	195 - 210
C-2, C-8	140 - 150
C-3, C-7	125 - 135
C-4, C-6	30 - 40
C-5	20 - 30

Table 3: Characteristic Infrared (IR) Absorption Bands

Functional Group	Vibration	Expected Frequency (cm^{-1})	Intensity
C=O (Ketone)	Stretch	1715 - 1725	Strong
=C-H (Alkene)	Stretch	3020 - 3100	Medium
C=C (Alkene)	Stretch	~1650	Medium-Weak
C-H (Alkane)	Stretch	2850 - 2960	Strong

Table 4: Mass Spectrometry (MS) Data

Parameter	Value
Molecular Formula	$\text{C}_8\text{H}_{10}\text{O}$
Molecular Weight	122.17 g/mol
Major Fragmentation	The primary fragmentation of cyclic ketones involves α -cleavage. [1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Cycloocta-2,7-dien-1-one** in a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
- **Instrument Setup:** Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent to achieve optimal magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard single-pulse experiment. A pulse angle of $30\text{-}45^\circ$ and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. For quantitative results, a longer relaxation delay (5 times the longest T_1) and a 90° pulse angle should be used.
- **^{13}C NMR Acquisition:** Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbonyl carbon.

Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Solid Film Method):**
 - Dissolve a small amount (a few milligrams) of **Cycloocta-2,7-dien-1-one** in a volatile organic solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- **Data Acquisition:**
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the clean, empty salt plate.
 - Acquire the spectrum of the sample over the range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of **Cycloocta-2,7-dien-1-one** in a volatile solvent (e.g., hexane or ethyl acetate).
 - Inject a small volume (typically 1 μ L) of the solution into the GC inlet, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
- Ionization and Analysis:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds.
 - The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

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References

- 1. GCMS Section 6.11.2 [people.whitman.edu]
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